Ethyl 5-(trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate
Overview
Description
The compound contains a trifluoromethyl group, an isoxazole ring, and a p-tolyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . It’s often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the trifluoromethyl group and the isoxazole ring. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitutions and eliminations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to significantly influence a compound’s acidity, basicity, and solubility .Scientific Research Applications
Synthesis and Precursor Use
Ethyl 5-(trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate serves as a versatile intermediate for synthesizing various heterocyclic compounds. Its utility has been demonstrated in the synthesis of ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs, employing a Michael-like addition strategy with secondary amines. This process showcases the compound's role in facilitating the construction of complex molecules for further research applications (Boy & Guernon, 2005).
Interaction with Blood Proteins
A novel study explored the interaction between a compound structurally similar to this compound and various blood proteins. Ethyl 5-phenyl-2-(p-tolyl)-2H-1, 2, 3-triazole-4-carboxylate (EPPC) was investigated for its binding interactions with human serum albumin (HSA), human immunoglobulin (HIgG), and bovine hemoglobin (BHb). Spectroscopic analysis and molecular modeling revealed significant binding affinities, highlighting the compound's potential as a probe in studying protein interactions and its relevance in drug development (Li et al., 2020).
Molecular Structure Analysis
Another significant application involves the detailed structural and computational analysis of similar compounds. For instance, ethyl 5-phenyl-2-(o-tolyl)-2H-1,2,3- triazole-4-carboxylate (EPTC) underwent extensive quantum chemical and spectroscopic evaluation to understand its interactions with globular proteins. Such studies are crucial for elucidating the molecular dynamics and interaction mechanisms of potential drug molecules, providing insights into their pharmacological properties (Li et al., 2019).
Structural Diversity in Coordination Polymers
Research also delves into the use of this compound derivatives in constructing metal-organic frameworks (MOFs). A study involving the synthesis of Cd(II) complexes with positional isomers of a related ligand highlighted the impact of the isomeric effect on the structural diversity of coordination polymers. These frameworks have potential applications in catalysis, gas storage, and separation technologies (Cisterna et al., 2018).
Future Directions
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c1-3-20-13(19)10-11(9-6-4-8(2)5-7-9)18-21-12(10)14(15,16)17/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBUZCHQSQJJJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201162566 | |
Record name | Ethyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201162566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159978-84-3 | |
Record name | Ethyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159978-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201162566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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